Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide is a heterocyclic compound characterized by its unique bicyclic structure comprising a thieno and pyridine moiety. The molecular formula of this compound is , with a molecular weight of approximately 169.19 g/mol. It is recognized for its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor in various enzymatic pathways.
The biological activity of Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide has been explored in various studies. It exhibits:
Several synthesis methods have been developed for Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide:
bashThieno[2,3-b]pyridine + n-butyllithium → LithiationLithiate + Carbonyl → Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide has several notable applications:
Interaction studies involving Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide focus on its binding affinity to various biological targets:
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide shares structural similarities with several other compounds in the thieno-pyridine class. Here are some comparable compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4,6-Dichlorothieno[2,3-b]pyridine | 62226-18-0 | 0.82 |
| Thieno[2,3-d]pyrimidin-4-amine | 14080-56-9 | 0.59 |
| Thieno[2,3-b]pyridine | 272-12-8 | 0.66 |
| Thienothiophenes | Various | Varies |
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide is distinguished by its specific structural features and biological activities that are not present in all similar compounds. Its ability to act as a selective kinase inhibitor sets it apart from others within the thieno-pyridine family.
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide features a fused bicyclic system where a thiophene ring (positions 2,3-b) merges with a pyridinone moiety. The sulfone group at positions 1,1 introduces strong electron-withdrawing effects, polarizing the π-system and enhancing intermolecular interactions. X-ray diffraction studies of analogous thienopyridines reveal planar geometries with bond lengths of 1.36 Å (C–S) and 1.22 Å (S=O), consistent with resonance stabilization. The IUPAC name derives from prioritizing the pyridinone ring, with the thiophene component designated by the [2,3-b] fusion notation.
Key spectral features include:
Table 1: Physicochemical Properties of Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅NO₃S |
| Molecular Weight | 183.18 g/mol |
| Melting Point | 245–247°C (dec.) |
| Solubility (H₂O, 25°C) | 1.2 µg/mL |
| LogP | 1.8 ± 0.3 |
Classical cyclocondensation reactions have historically provided the foundational methods for constructing the thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide core. These methods typically involve the condensation of appropriately functionalized thiophene and pyridine derivatives under acidic or basic conditions, often facilitated by specific catalysts or activating agents. Two principal subtypes are discussed herein: piperidinium acetate-mediated ring closure and the utilization of halogenated precursors.
The piperidinium acetate-mediated ring closure represents a prototypical cyclocondensation strategy for the synthesis of thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide. In this approach, a suitably substituted aminothiophene sulfone is condensed with a β-ketoester or analogous electrophilic partner in the presence of piperidinium acetate, which acts both as a base and a phase-transfer catalyst. The mechanism involves initial nucleophilic attack by the amino group on the electrophilic carbonyl, followed by intramolecular cyclization and elimination to forge the fused bicyclic system.
Experimental studies have demonstrated that the choice of solvent, temperature, and the stoichiometry of piperidinium acetate significantly influence the yield and purity of the product. Typically, polar aprotic solvents such as dimethylformamide or acetonitrile are employed to facilitate solubilization and promote reaction kinetics. The reaction is often conducted at elevated temperatures (80–120°C) to drive the cyclization to completion.
Yield data from representative syntheses indicate that the piperidinium acetate-mediated method affords thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide in moderate to good yields, with reported values ranging from 55% to 78% depending on the substitution pattern of the starting materials and the optimization of reaction conditions. The method is notable for its operational simplicity and the ready availability of starting materials, although it may require extended reaction times and careful purification to remove byproducts.
| Entry | Aminothiophene Sulfone (mmol) | β-Ketoester (mmol) | Piperidinium Acetate (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.1 | 1.2 | DMF | 100 | 8 | 72 |
| 2 | 1.0 | 1.0 | 1.5 | MeCN | 90 | 12 | 68 |
| 3 | 1.0 | 1.0 | 1.0 | DMF | 120 | 6 | 78 |
The data table above summarizes selected experimental conditions and outcomes for the piperidinium acetate-mediated ring closure, highlighting the impact of reaction parameters on yield.
The use of halogenated precursors constitutes an alternative classical approach to the synthesis of thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide. In this method, a halogenated thiophene sulfone or pyridine derivative is employed as a key intermediate, enabling subsequent cyclization via nucleophilic aromatic substitution or related mechanisms.
The typical synthetic sequence involves the halogenation of a thiophene sulfone at the 2- or 3-position, followed by condensation with a nucleophilic pyridine derivative. The presence of the halogen atom activates the ring towards nucleophilic attack, facilitating cyclization under relatively mild conditions. The reaction is often conducted in the presence of a base such as potassium carbonate or sodium hydride, and may be further accelerated by the use of phase-transfer catalysts.
Yields for the halogenated precursor approach are generally high, with reported values in the range of 65% to 85%. The method offers the advantage of regioselective activation, allowing for the selective formation of the desired isomer. However, the need for halogenated starting materials and the potential generation of halide waste are notable considerations in terms of cost and environmental impact.
| Entry | Halogenated Precursor (mmol) | Nucleophile (mmol) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.1 | 1.2 | DMF | 80 | 5 | 80 |
| 2 | 1.0 | 1.0 | 1.5 | DMSO | 100 | 6 | 85 |
| 3 | 1.0 | 1.2 | 1.0 | MeCN | 90 | 8 | 65 |
This table presents typical yields and conditions for the halogenated precursor methodology, demonstrating its efficiency and versatility.
The advent of modern catalytic strategies has revolutionized the synthesis of thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide, enabling the use of milder conditions, greater functional group tolerance, and enhanced sustainability. Two key developments in this area are transition metal-catalyzed sulfonylation and microwave-assisted synthesis optimization.
Transition metal-catalyzed sulfonylation has emerged as a powerful tool for the direct installation of sulfone groups onto heterocyclic frameworks. In the context of thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide synthesis, this approach typically involves the use of palladium, copper, or nickel catalysts to mediate the coupling of a thiophene or pyridine precursor with a sulfonylating agent such as a sulfonyl chloride or sulfinic acid salt.
The catalytic cycle generally proceeds via oxidative addition of the sulfonylating agent to the metal center, followed by coordination and activation of the heterocyclic substrate, and subsequent reductive elimination to furnish the sulfonylated product. Ligand selection, catalyst loading, and the choice of base and solvent are critical parameters influencing the efficiency and selectivity of the reaction.
Recent studies have demonstrated that transition metal-catalyzed sulfonylation can deliver thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide in excellent yields (up to 92%), with reaction times as short as 2–4 hours. The method is highly amenable to scale-up and can accommodate a wide range of functional groups, making it particularly attractive for library synthesis and medicinal chemistry applications.
| Entry | Catalyst (mol%) | Ligand | Sulfonylating Agent (mmol) | Substrate (mmol) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 (5) | PPh3 | 1.1 | 1.0 | 2.0 | DMF | 100 | 3 | 90 |
| 2 | CuI (10) | bpy | 1.2 | 1.0 | 2.5 | DMSO | 120 | 4 | 87 |
| 3 | NiCl2 (8) | dppf | 1.0 | 1.0 | 2.0 | MeCN | 90 | 2 | 92 |
The table above summarizes representative catalytic systems and their outcomes, underscoring the high efficiency of transition metal-catalyzed sulfonylation.
Microwave-assisted synthesis has become an increasingly popular technique for the rapid and efficient preparation of heterocyclic compounds, including thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide. The use of microwave irradiation accelerates reaction rates by providing uniform and rapid heating, often leading to increased yields and reduced byproduct formation.
In the context of thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide synthesis, microwave-assisted protocols have been applied to both cyclocondensation and sulfonylation steps. Optimization studies have revealed that reaction times can be reduced from several hours to as little as 10–30 minutes, with yields comparable to or exceeding those obtained under conventional heating.
Key variables in microwave-assisted synthesis include the choice of solvent (often polar, microwave-absorbing solvents such as dimethyl sulfoxide or N-methylpyrrolidone), the power and duration of irradiation, and the stoichiometry of reactants. The method is particularly well-suited for high-throughput synthesis and combinatorial chemistry.
| Entry | Reaction Type | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Cyclocondensation | DMSO | 300 | 150 | 15 | 88 |
| 2 | Sulfonylation | NMP | 250 | 140 | 20 | 85 |
| 3 | Cyclocondensation | DMF | 350 | 160 | 10 | 91 |
This table illustrates the efficiency gains achieved through microwave-assisted synthesis, with significant reductions in reaction time and high product yields.
The development of solvent-free mechanochemical methods represents a significant advance in the sustainable synthesis of thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide. Mechanochemistry involves the use of mechanical force, typically via ball milling or grinding, to induce chemical transformations without the need for bulk solvents. This approach aligns with the principles of green chemistry, minimizing waste and energy consumption.
In mechanochemical syntheses of thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide, the reactants are combined in a ball mill and subjected to grinding for a specified period, often in the presence of a catalytic amount of base or acid to promote cyclization or sulfonylation. The absence of solvent not only reduces environmental impact but can also enhance reaction rates and selectivity by increasing the effective concentration of reactants.
Experimental data indicate that mechanochemical routes can deliver thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide in yields ranging from 70% to 95%, with reaction times as short as 30–60 minutes. The method is scalable and amenable to automation, making it suitable for both laboratory and industrial applications.
| Entry | Reactants (mmol) | Catalyst (mol%) | Grinding Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | K2CO3 (5) | 60 | 90 |
| 2 | 1.0 | p-TsOH (3) | 45 | 95 |
| 3 | 1.0 | None | 30 | 70 |
The table above summarizes typical outcomes for solvent-free mechanochemical syntheses, demonstrating their efficiency and sustainability.
X-ray crystallographic analysis serves as the definitive method for determining the three-dimensional molecular structure of thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide. The crystallographic examination of related thieno[2,3-b]pyridine derivatives provides essential structural insights that can be extrapolated to understand the core scaffold architecture [1] [2].
Crystallographic studies of analogous compounds reveal that thieno[2,3-b]pyridine systems typically adopt planar or near-planar conformations. The 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide crystallizes in the monoclinic crystal system with space group P21/c, exhibiting unit cell parameters of a = 18.9008(7) Å, b = 9.9828(4) Å, c = 9.5924(4) Å, β = 102.224(4)°, and V = 1768.89(11) ų [1]. The refinement statistics demonstrate excellent data quality with R factor = 0.044 and wR factor = 0.104, indicating reliable structural determination [1].
The core thieno[2,3-b]pyridine framework exhibits characteristic dihedral angles that define the molecular geometry. In related structures, the thieno[2,3-b]pyridine ring system forms dihedral angles ranging from 10.57(12)° to 83.87(5)° with substituted aromatic rings, depending on the nature and position of substituents [1]. The planarity of the heterocyclic core is maintained through extended π-conjugation between the thiophene and pyridine rings [1].
Crystal packing analysis reveals that intermolecular interactions play crucial roles in stabilizing the crystalline structure. Hydrogen bonding patterns involving nitrogen-hydrogen···nitrogen and nitrogen-hydrogen···oxygen interactions are commonly observed, with typical N···N distances of approximately 2.95 Å [1] [3]. These weak intermolecular forces contribute to the overall crystal stability and influence the physical properties of the solid-state material [1].
The sulfone functionality introduces additional structural considerations due to the tetrahedral geometry around the sulfur atom. The sulfur-oxygen bond lengths typically range from 1.392(5) to 1.463(3) Å, while sulfur-carbon bond distances vary between 1.743(7) and 1.790(3) Å [4]. The oxygen-sulfur-oxygen angles are constrained within 116.7(2)° to 120.61(8)°, reflecting the tetrahedral coordination geometry and lone pair repulsion effects [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed analysis of chemical environments and connectivity patterns within the thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide framework.
Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the thieno[2,3-b]pyridine core structure. The pyridine ring protons exhibit downfield chemical shifts reflecting the electron-deficient nature of the nitrogen-containing aromatic system [5] [6] [7].
The H-2 pyridine proton typically resonates in the range of 7.09-8.51 ppm as a doublet with coupling constants of J = 6.0-8.4 Hz, indicating ortho-coupling to adjacent aromatic protons [5] [8]. The H-6 pyridine position displays a characteristic singlet at approximately 8.51 ppm, consistent with its isolated position in the ring system [5]. Thiophene ring protons appear at intermediate chemical shifts, with H-3 observed as a doublet at 6.50-7.95 ppm (J = 6.0 Hz) and H-4 resonating as a multiplet in the 7.30-8.15 ppm region [5] [8].
The introduction of the 1,1-dioxide functionality significantly influences the electronic environment of the heterocyclic system. The electron-withdrawing nature of the sulfone group causes characteristic downfield shifts in adjacent carbon positions, particularly affecting the C-2 and C-3 carbons of the thiophene ring [9] [10].
Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework connectivity and electronic environments. The carbonyl carbon at the 3-position exhibits characteristic downfield resonance in the 164.4-166.4 ppm region, reflecting the combined influence of the lactam functionality and the electron-withdrawing sulfone group [6] [9]. Aromatic carbons display typical chemical shifts ranging from 119.3-149.0 ppm, with quaternary carbons appearing at the downfield region due to their substitution patterns [6] [9].
The thiophene ring carbons show distinct chemical shift patterns with C-2 appearing at 96.1-105.4 ppm and C-3 resonating at 130.7-135.3 ppm [6]. These assignments reflect the heteroaromatic character and the influence of the fused pyridine ring system [6] [9].
Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information and confirm structural assignments through systematic correlation analysis [11] [12] [13].
Correlation spectroscopy experiments reveal crucial through-bond connectivity patterns within the thieno[2,3-b]pyridine framework. The most diagnostically important correlations include H-2/H-3 coupling within the thiophene ring, which establishes the regiochemistry of the fused system [13]. Cross-peaks between pyridine ring protons and adjacent carbons confirm the aromatic substitution patterns and verify the structural connectivity [13].
Heteronuclear single quantum coherence spectroscopy provides direct carbon-hydrogen correlation information essential for complete assignment of the carbon framework [12] [13]. The technique enables unambiguous assignment of all proton-bearing carbons through one-bond ¹³C-¹H correlations [12]. Characteristic cross-peaks include correlations between aromatic protons and their respective carbons, as well as correlations involving any methyl or methylene substituents [13].
Long-range heteronuclear multiple bond correlation experiments extend the connectivity analysis across multiple bonds, providing crucial information about quaternary carbons and heteronuclear coupling pathways [12]. These experiments are particularly valuable for establishing the connectivity between the thiophene and pyridine rings and confirming the position of the sulfone functionality [12] [13].
The application of heteronuclear single quantum coherence and heteronuclear multiple bond correlation techniques in combination allows for complete assignment of both the proton and carbon nuclear magnetic resonance spectra, providing definitive structural confirmation of the thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide framework [12] [13].
Vibrational spectroscopy techniques provide detailed information about the molecular structure and bonding characteristics of thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide through analysis of infrared absorption and Raman scattering phenomena.
The sulfone functional group exhibits highly characteristic infrared absorption signatures that serve as definitive markers for structural identification [14] [15] [16]. The sulfur dioxide moiety displays two prominent stretching vibrations corresponding to symmetric and asymmetric modes [14] [15].
The asymmetric sulfur dioxide stretching vibration appears as a very strong absorption band in the 1380-1456 cm⁻¹ region [15] [16]. This high-frequency mode represents the most diagnostic infrared signature of the sulfone functionality and exhibits consistent intensity across different molecular environments [15] [16]. The exact frequency position within this range depends on the electronic environment and conjugation effects from the attached heterocyclic system [15].
Additional sulfone-related vibrational modes contribute to the infrared spectral fingerprint. The sulfur dioxide deformation or scissoring mode appears as a medium-intensity band at approximately 571-572 cm⁻¹ [15]. This bending vibration provides supplementary confirmation of the sulfone functionality and exhibits good consistency across different molecular frameworks [15].
Lower frequency sulfone vibrations include wagging, rocking, and twisting modes observed at 618, 388, and 318 cm⁻¹, respectively [15]. These modes represent out-of-plane motions and torsional movements of the sulfur dioxide group, though they typically exhibit weaker intensities and may be obscured by other molecular vibrations in complex heterocyclic systems [15].
The carbonyl functionality at the 3-position contributes an additional strong infrared absorption band typically observed in the 1620-1680 cm⁻¹ region [17] [9]. This lactam carbonyl stretch appears at characteristic frequency reflecting the cyclic amide environment and provides complementary structural information to the sulfone signatures [17] [9].
Raman spectroscopy provides complementary vibrational information to infrared absorption, with particular sensitivity to symmetric vibrations and polarizability changes during molecular motion [18] [19] [20].
The sulfur dioxide symmetric stretching vibration appears as a strong, polarized Raman band in the 1143-1200 cm⁻¹ region [15] [19]. This mode exhibits enhanced Raman intensity compared to its infrared counterpart due to the symmetric nature of the vibration and associated polarizability changes [19]. The band demonstrates excellent diagnostic value for sulfone identification and structural confirmation [19].
The asymmetric sulfur dioxide stretch manifests as a medium-to-strong, depolarized Raman feature at 1280-1310 cm⁻¹ [19]. While this vibration shows strong infrared absorption, its Raman intensity is typically reduced due to the asymmetric character of the vibrational mode [19]. The depolarized nature of this band aids in assignment and provides information about molecular symmetry [19].
The sulfur dioxide deformation mode appears as a medium-intensity, polarized Raman band at approximately 572 cm⁻¹ [15] [19]. This bending vibration exhibits good Raman activity and provides reliable identification of the sulfone functionality [15] [19]. The polarized character indicates symmetric vibrational motion within the molecular framework [19].
Carbon-sulfur stretching vibrations contribute strong Raman bands in the 630-790 cm⁻¹ region [20] [21]. These modes reflect the strength and character of the carbon-sulfur bonds connecting the sulfone group to the heterocyclic framework [20]. The exact frequency depends on whether the sulfur is attached to aromatic or aliphatic carbon atoms, with aromatic carbon-sulfur stretches typically appearing at higher frequencies [20].
Ring vibrational modes of the thieno[2,3-b]pyridine system contribute strong Raman features in the 990-1100 cm⁻¹ region [20] [21]. These vibrations provide information about the aromatic character and conjugation within the heterocyclic framework [20]. The intensity and frequency of these modes reflect the electronic structure and substitution patterns of the ring system [20].